3-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine
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Overview
Description
3-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine is a chemical compound that features a pyrazole ring substituted with a chloro and trifluoromethyl group
Mechanism of Action
Target of Action
It’s worth noting that compounds with trifluoromethyl groups have been found to exhibit numerous pharmacological activities . For instance, the trifluoromethyl group in fluoxetine, a well-known antidepressant, plays a crucial role in blocking the reuptake of serotonin .
Mode of Action
For example, the inclusion of a -CF3 group in the para-position of the phenolic ring increased the potency for inhibiting 5-hydroxytryptamine (5-HT) uptake by 6-fold .
Pharmacokinetics
It’s known that the trifluoromethyl group can significantly affect the pharmacokinetic properties of a compound .
Result of Action
It’s known that trifluoromethyl-containing compounds can exhibit numerous pharmacological activities .
Action Environment
It’s known that the trifluoromethyl group can significantly affect the stability of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the chloro and trifluoromethyl groups: This step often involves electrophilic aromatic substitution reactions using reagents such as chlorinating agents and trifluoromethylating agents.
Attachment of the propan-1-amine side chain: This can be done through nucleophilic substitution reactions where the pyrazole derivative reacts with a suitable alkylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, and the trifluoromethyl group can be reduced to a difluoromethyl group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as sodium azide or thiourea under mild heating conditions.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
3-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals such as herbicides and pesticides due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-(trifluoromethyl)aniline: Similar in structure but lacks the pyrazole ring.
4-chloro-3-(trifluoromethyl)phenylpropan-1-amine: Similar side chain but different aromatic core.
3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine: Lacks the chloro substituent.
Uniqueness
3-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine is unique due to the combination of the pyrazole ring with both chloro and trifluoromethyl substituents, which confer distinct chemical and biological properties. This combination enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
3-[4-chloro-3-(trifluoromethyl)pyrazol-1-yl]propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClF3N3/c8-5-4-14(3-1-2-12)13-6(5)7(9,10)11/h4H,1-3,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAQSASQEZDCGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCCN)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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